molecular formula C7H7BrN2O4S B13624410 2-Bromo-N-methyl-4-nitrobenzenesulfonamide CAS No. 273208-08-5

2-Bromo-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B13624410
CAS No.: 273208-08-5
M. Wt: 295.11 g/mol
InChI Key: VSDNDBHGNUIWJT-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7BrN2O4S It is a derivative of benzenesulfonamide, characterized by the presence of bromine, methyl, and nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by bromination. The nitration process introduces a nitro group at the para position of the benzene ring, while the bromination step introduces a bromine atom at the ortho position relative to the sulfonamide group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-methyl-4-nitrobenzenesulfonamide is unique due to the presence of all three functional groups (bromine, nitro, and methyl) on the benzene ring. This combination of groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

273208-08-5

Molecular Formula

C7H7BrN2O4S

Molecular Weight

295.11 g/mol

IUPAC Name

2-bromo-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7BrN2O4S/c1-9-15(13,14)7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3

InChI Key

VSDNDBHGNUIWJT-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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